Trisulfur
Description
Properties
CAS No. |
12597-03-4 |
|---|---|
Molecular Formula |
S3 |
Molecular Weight |
96.2 g/mol |
IUPAC Name |
bis(sulfanylidene)-λ4-sulfane |
InChI |
InChI=1S/S3/c1-3-2 |
InChI Key |
NVSDADJBGGUCLP-UHFFFAOYSA-N |
SMILES |
S=S=S |
Canonical SMILES |
S=S=S |
Other CAS No. |
12597-03-4 |
Origin of Product |
United States |
Preparation Methods
Bunte Salt Formation
Decomposition of Bunte Salt
-
Reactants : Sodium hydrosulfide (0.6 mol) in aqueous solution.
-
Conditions : Dropwise addition at 40–50°C, followed by stirring for 5 hours.
-
Product Isolation : Vacuum distillation (90–110°C, 100 Pa) yields diallyl trisulfide with 92% purity.
Key Data :
-
Yield : 66 g per 86 g crude product (76.7% efficiency).
-
Scalability : Demonstrated at kilogram scale with consistent purity.
Sulfur-Centered Radical Transfer in Heterocycle Synthesis
A recent advancement utilizes sodium sulfide (Na₂S·9H₂O) as a sulfur source for synthesizing pyronin-9-thione (PY-S), a fluorescent probe precursor. The method involves:
Reaction Setup
-
Reactants : Pyronin (PY), Na₂S·9H₂O (10 equiv.), DMF/water (4:1 v/v).
-
Conditions : Heating at 80°C for 1 hour under air.
Role of S₃˙⁻
EPR and density functional theory (DFT) calculations confirmed that S₃˙⁻ mediates the substitution of oxygen in PY with sulfur, forming PY-S (Fig. 1).
Performance Metrics :
-
Yield : 90% (gram-scale).
-
Advantages : Avoids toxic reagents (e.g., Lawesson’s reagent) and reduces reaction steps.
Comparative Analysis of this compound Preparation Methods
Table 1 summarizes the key parameters of the discussed methods:
Mechanistic and Practical Considerations
Stability of S₃˙⁻
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for synthesizing and stabilizing trisulfur (S₃⁻) in laboratory settings?
- Methodology : this compound radical anions (S₃⁻) can be synthesized via photolysis of S₃Cl₂ in solid noble gas matrices or through redox reactions involving elemental sulfur and bases. For example, UV-Vis spectroscopy (λmax = 617 nm) confirms the presence of S₃⁻ in solution, as observed in DMF-based systems . Stabilization often requires inert matrices (e.g., zeolites) or coordination with metal complexes to prevent rapid dissociation .
- Key Data :
| Synthesis Method | Stabilization Strategy | Detection Technique |
|---|---|---|
| Photolysis of S₃Cl₂ | Noble gas matrices | Raman spectroscopy |
| Base-mediated redox | Metal coordination (e.g., Au complexes) | UV-Vis spectroscopy |
Q. How can this compound be reliably detected and quantified in aqueous or hydrothermal systems?
- Methodology : High energy resolution fluorescence detection X-ray absorption spectroscopy (HERFD-XAS) is effective for identifying S₃⁻ speciation in fluids. Combined with Raman microspectroscopy, this technique distinguishes S₃⁻ from other sulfur allotropes (e.g., S₈) based on spectral signatures at ~617 nm . Calibration with synthetic standards (e.g., Au(HS)S₃⁻ complexes) improves quantification accuracy .
Advanced Research Questions
Q. What mechanistic role does the this compound radical anion (S₃⁻) play in radical-mediated organic synthesis?
- Methodology : S₃⁻ acts as a radical initiator in reactions such as α-ketothioester dicarbonylation. Experimental evidence (e.g., radical trapping and EPR studies) confirms that S₃⁻ facilitates α-carbon radical generation. For example, in the absence of elemental sulfur, coupling reactions fail, underscoring S₃⁻'s necessity . Kinetic studies using stopped-flow techniques can further elucidate reaction pathways .
- Contradictions : Some studies report competing pathways (e.g., polysulfide vs. S₃⁻ dominance) under varying pH and redox conditions, requiring controlled inert atmospheres to isolate S₃⁻'s role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
